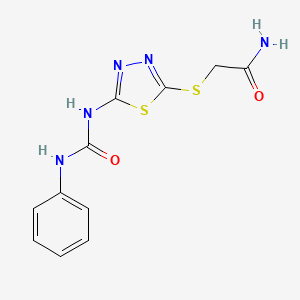![molecular formula C22H24N2O6 B2705657 N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 727663-58-3](/img/structure/B2705657.png)
N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that combines the structural features of adamantane and chromene Adamantane is known for its rigid, diamond-like structure, while chromene is a bicyclic compound with a benzopyran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety can be introduced through reactions involving adamantanecarboxylic acid and suitable alkylating agents.
Chromene Core Synthesis: The chromene core is synthesized through cyclization reactions involving salicylaldehyde derivatives and active methylene compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral and anticancer agent due to its unique structural features.
Materials Science: Its rigid structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound’s interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in viral replication or cancer cell proliferation.
Pathways Involved: It may interfere with signaling pathways critical for cell survival and replication, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide: shares similarities with other adamantane and chromene derivatives, such as:
Uniqueness
Structural Uniqueness: The combination of adamantane and chromene in a single molecule is unique, providing a rigid and complex structure.
Functional Uniqueness: The presence of multiple functional groups (methoxy, nitro, and carboxamide) allows for diverse chemical reactivity and potential biological activity.
Eigenschaften
IUPAC Name |
N-(1-adamantylmethyl)-8-methoxy-6-nitro-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-29-18-7-16(24(27)28)5-15-6-17(21(26)30-19(15)18)20(25)23-11-22-8-12-2-13(9-22)4-14(3-12)10-22/h5-7,12-14H,2-4,8-11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVSWTNTQURHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)NCC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

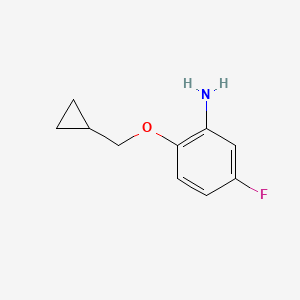
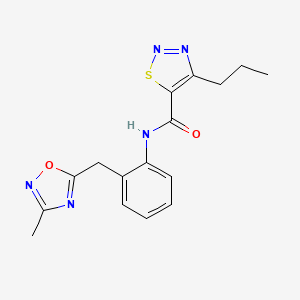
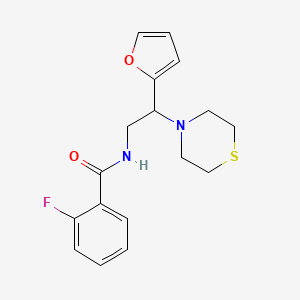
![methyl 4-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl}benzoate](/img/structure/B2705583.png)
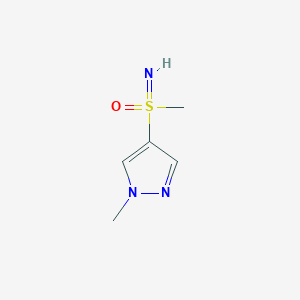
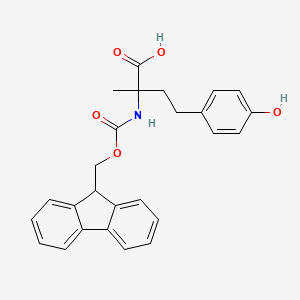
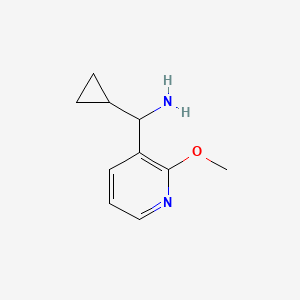
![6-chloro-N-(1-oxo-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-2-yl)pyridine-3-carboxamide](/img/structure/B2705589.png)
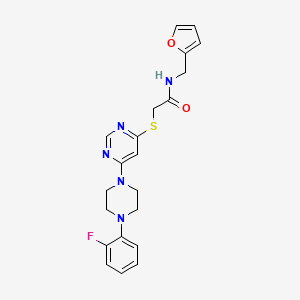

![2-[(1-ethyl-1H-indol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2705595.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2705596.png)
